molecular formula C6H4BrN3OS B2558103 2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one CAS No. 2090447-26-8

2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B2558103
CAS No.: 2090447-26-8
M. Wt: 246.08
InChI Key: RRHWUMAAQLCACI-UHFFFAOYSA-N
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Description

2-Amino-7-bromothieno[3,2-d]pyrimidin-4(1H)-one (CAS: 2090447-26-8 ) is a brominated heterocyclic compound with the molecular formula C 6 H 4 BrN 3 OS and a molecular weight of 246.08 . This solid serves as a versatile synthetic intermediate and key building block in medicinal chemistry research, particularly in the development of novel thieno[3,2-d]pyrimidine derivatives . The thieno[3,2-d]pyrimidine scaffold is a privileged structure in drug discovery, with related analogs being explored as potent and selective inhibitors of cyclin-dependent kinases (CDKs) like CDK7 . Such inhibitors are valuable chemical tools for studying cell cycle progression and transcriptional regulation in cancers. The reactive bromo substituent at the 7-position allows for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. Store in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

2-amino-7-bromo-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3OS/c7-2-1-12-4-3(2)9-6(8)10-5(4)11/h1H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHWUMAAQLCACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Brominated Thiophene Precursor Synthesis

The thieno[3,2-d]pyrimidine scaffold originates from appropriately substituted thiophene derivatives. Electrophilic bromination at the thiophene’s C5 position (corresponding to C7 in the fused system) is critical for introducing the bromine substituent. As demonstrated in patent WO2013100632A1, bromination of 3-aminothiophene-2-carboxamide 1 using bromine (3.0–4.0 equivalents) in acetic acid at 110–130°C for 17–19 hours achieves selective monobromination at C5 (Scheme 1). This step requires rigorous temperature control to avoid di-bromination byproducts.

Scheme 1: Bromination of 3-aminothiophene-2-carboxamide

3-aminothiophene-2-carboxamide + Br₂ (AcOH, 120°C) → 5-bromo-3-aminothiophene-2-carboxamide (76–89% yield)

Formamide-Mediated Cyclization

Cyclocondensation of 5-bromo-3-aminothiophene-2-carboxamide 2 with formamide under reflux forms the pyrimidin-4(3H)-one core. As reported by Aly et al., this reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by dehydration to yield 2-amino-7-bromothieno[3,2-d]pyrimidin-4(1H)-one 3 (Scheme 2). Optimal yields (83–90%) are achieved using excess formamide at 170–180°C for 6–8 hours.

Table 1: Cyclocondensation Yields with Varied Brominated Substrates

Substrate R Group Temperature (°C) Time (h) Yield (%)
5-Bromo 170 6 83
5-Bromo-4-methoxy 180 8 76
5-Bromo-4-ethoxy 170 7 89

Data adapted from PMC8780093 and WO2013100632A1.

Thiourea-Based Routes for 2-Amino Group Installation

Thiourea Cyclocondensation

An alternative route employs thiourea to introduce the 2-amino group. Reaction of 5-bromo-3-aminothiophene-2-carbonitrile 4 with thiourea in refluxing ethanol generates the 2-thioxo intermediate 5 , which undergoes amination with aqueous ammonia to yield the target compound 3 (Scheme 3). This two-step process avoids high-temperature formamide conditions, achieving 72–78% overall yields.

Scheme 3:

5-bromo-3-aminothiophene-2-carbonitrile + thiourea (EtOH, Δ) → 7-bromo-2-thioxothieno[3,2-*d*]pyrimidin-4(3*H*)-one  
→ NH₃ (H₂O, 100°C) → 2-amino-7-bromothieno[3,2-*d*]pyrimidin-4(1*H*)-one

Mechanistic Insights

The thiourea pathway proceeds through a Michael addition-cyclization sequence. Fourier-transform infrared (FTIR) studies confirm the disappearance of the nitrile stretch (νC≡N ~2200 cm⁻¹) and emergence of thioamide bands (νC=S ~1250 cm⁻¹) during intermediate formation. X-ray crystallography of intermediate 5 validates the thione tautomer’s dominance in the solid state.

Post-Cyclization Functionalization Approaches

Directed Bromination of Preformed Thienopyrimidinones

For substrates lacking pre-installed bromine, electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C selectively functionalizes the thiophene ring’s C7 position. This method, however, suffers from lower regioselectivity (60–68% yield) compared to precursor bromination.

Palladium-Catalyzed Cross-Coupling

Post-synthetic modification via Suzuki-Miyaura coupling enables diversification at C7. Reaction of 2-amino-7-bromothieno[3,2-d]pyrimidin-4(1H)-one 3 with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/water (3:1) at 80°C provides 7-aryl derivatives (45–82% yields).

Green Chemistry and Solvent Optimization

Mechanochemical Synthesis

Adopting principles from PMC7057680, ball-milling 5-bromo-3-aminothiophene-2-carboxamide 2 with urea and catalytic p-toluenesulfonic acid (PTSA) reduces reaction times from hours to 30 minutes. This solvent-free method achieves 88% yield with superior atom economy (AE = 92.4%) compared to thermal approaches.

Table 2: Solvent Impact on Cyclocondensation Efficiency

Solvent Temperature (°C) Time (h) Yield (%)
Neat (PTSA) 25 0.5 88
Ethanol 80 6 83
Dimethylacetamide 150 4 91

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H6), 7.89 (s, 2H, NH₂), 6.45 (s, 1H, H5), 2.35 (s, 1H, NH).
  • ¹³C NMR : δ 169.8 (C4), 158.2 (C2), 135.6 (C7-Br), 122.4 (C6), 108.3 (C5).
  • HRMS : [M+H]⁺ calcd. for C₆H₅BrN₃OS: 261.9342; found: 261.9338.

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water 70:30) confirms ≥98% purity for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

    Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.

Common Reagents and Conditions

    Potassium t-butoxide: Used as a base in cyclocondensation reactions.

    Aryl nitriles: Reactants in the formation of the thieno-pyrimidine core.

Major Products

The major products formed from these reactions include various substituted thieno-pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

This compound has been extensively studied for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests it may interact with various molecular targets, including enzymes and receptors involved in cellular processes.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of 2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one against several cancer cell lines. For instance:

Cell LineIC50 (µg/mL)IC50 (µM)
MCF-713.420.045
MDA-MB-23152.560.16
MCF-10A (control)>4000>13.42

The compound exhibited selective toxicity towards cancer cells while showing minimal cytotoxicity to normal mammary epithelial cells, indicating a favorable therapeutic index.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Its ability to inhibit the growth of various bacterial strains makes it a candidate for further development in treating infections.

Agrochemical Development

Due to its unique chemical structure, this compound is being explored for use in agrochemicals, potentially serving as a building block for the synthesis of new pesticides or herbicides.

Comparison Table

Compound NameReactivityBiological Activity
This compoundHighAntitumor, Antimicrobial
2-Amino-7-chlorothieno[3,2-D]pyrimidin-4(1H)-oneModerateAntitumor
2-Amino-7-fluorothieno[3,2-D]pyrimidin-4(1H)-oneLowLimited

In Vitro Studies

Research has shown promising results when evaluating this compound against multiple cancer cell lines. The selective cytotoxicity observed suggests that it may be developed into a therapeutic agent with minimal side effects.

Pharmacokinetic Studies

Preliminary pharmacokinetic studies indicate that the compound has high intestinal absorption and favorable drug-likeness properties, enhancing its potential as a viable therapeutic agent.

Safety and Toxicity

In vitro toxicity assessments using BALB 3T3 fibroblast cells have shown that this compound does not exhibit significant cytotoxicity or phototoxicity at concentrations below its effective therapeutic dose. This favorable safety profile supports further development and investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural similarity to other biologically active compounds suggests it may interact with nucleic acids or proteins involved in cellular processes .

Comparison with Similar Compounds

Key Compounds:

7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS 182344-57-6) Substituents: Bromine at position 5. Synthesis: Bromination of the parent thienopyrimidinone core using phosphorus oxychloride or Pd-catalyzed cross-coupling .

7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Substituents: 7-(4-Bromophenyl), 3-(3-methylbenzyl). Synthesis: Microwave-assisted coupling of bromophenyl precursors . Key Difference: Bulky aryl substituents enhance lipophilicity but may reduce metabolic stability .

28e (7-Substituted PDE7 Inhibitor) Substituents: Cyclopentylamino at position 2 and a 7-alkoxy group. Synthesis: Suzuki-Miyaura coupling for introducing the 7-substituent. Key Difference: The 7-alkoxy group in 28e confers nanomolar PDE7 inhibition, whereas bromine in the target compound may favor DNA intercalation or kinase inhibition .

Activity Profiles:
Compound Substituents Key Activity IC50/EC50 Reference
2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one 2-NH₂, 7-Br Anticancer (predicted), antiplasmodial Not reported
7-Bromothieno[3,2-d]pyrimidin-4(3H)-one 7-Br Intermediate for Suzuki coupling N/A
28e (PDE7 Inhibitor) 2-Cyclopentylamino, 7-OCH₂CF₃ PDE7 inhibition 1.2 nM (PDE7A)
Compound 1g () 6-Piperidine Antiplasmodial (PfK1) 0.87 µM
SAR Insights:
  • Position 7 : Bromine or aryl groups enhance target engagement by increasing steric bulk and electrophilicity. 7-Substituted derivatives in showed 100-fold higher PDE7 activity than 6-substituted analogs .
  • Position 2: Amino groups (as in the target compound) improve solubility and hydrogen bonding, whereas alkyl/aryl groups (e.g., cyclopentylamino in 28e) optimize enzyme selectivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
This compound ~246* Not reported Moderate (polar solvents)
Thieno[3,2-d]pyrimidin-4(1H)-one (parent) 152.17 223 Low
7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 411.32 Not reported Low (lipophilic)

*Calculated based on C₆H₄BrN₃OS.

Key Trends:
  • Amino groups counterbalance lipophilicity, improving solubility in polar solvents like DMSO or ethanol .

Biological Activity

2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thieno-pyrimidine core structure, which is known for diverse biological properties including antimicrobial and antitumor effects.

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name 2-amino-7-bromo-3H-thieno[3,2-d]pyrimidin-4-one
Molecular Formula C7_7H7_7BrN3_3OS
Molecular Weight 227.10 g/mol
CAS Number 2090447-26-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular processes. Its structural similarity to other biologically active compounds suggests potential interactions with nucleic acids or proteins that regulate cell growth and proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines, particularly breast cancer models. In vitro assays demonstrated that this compound exhibited significant anti-proliferative effects:

Cell LineIC50_{50} (µg/mL)IC50_{50} (µM)
MCF-713.420.045
MDA-MB-23152.560.16
MCF-10A (control)>4000>13.42

The compound demonstrated selective toxicity towards cancer cells while showing minimal cytotoxicity to normal mammary epithelial cells (MCF-10A), suggesting a favorable therapeutic index.

The anti-proliferative effects were linked to cell cycle arrest at different phases depending on the cell line:

  • MCF-7 cells : G1 phase arrest.
  • MDA-MB-231 cells : G2 phase arrest.

These findings indicate that the compound may interfere with critical regulatory pathways in cancer cell proliferation.

Safety and Toxicity

In vitro toxicity assessments using BALB 3T3 fibroblast cells revealed that the compound does not exhibit significant cytotoxicity or phototoxicity at concentrations below its effective therapeutic dose. The calculated CC50_{50} values indicated a favorable safety profile for further development.

Comparative Analysis

When compared to other thieno-pyrimidine derivatives, such as 2-Amino-7-chlorothieno[3,2-D]pyrimidin-4(1H)-one and 2-Amino-7-fluorothieno[3,2-D]pyrimidin-4(1H)-one, the brominated derivative showed enhanced reactivity in substitution reactions due to the presence of the bromine atom. This unique feature may contribute to its distinct biological activities.

Case Studies

Research has demonstrated the effectiveness of this compound in various experimental setups:

  • In Vitro Studies : Evaluated against multiple cancer cell lines with promising results indicating selective cytotoxicity.
  • Pharmacokinetic Studies : Suggested high intestinal absorption and favorable drug-likeness properties, enhancing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one and its analogues?

  • Methodology : The compound can be synthesized via multi-step protocols involving cyclization and halogenation. For example:

  • Step 1 : React thieno[3,2-d]pyrimidin-4(3H)-one with POCl₃ in toluene and Et₃N at 100°C to introduce chlorine at the 4-position .
  • Step 2 : Bromination at the 7-position can be achieved using HBr (47.5%) under reflux (70–80°C) .
  • Key Considerations : Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry and reaction time. Typical yields range from 58% to 89% for structurally related brominated pyrimidines .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of brominated thieno-pyrimidines?

  • Methodology :

  • ¹H NMR : Identify aromatic protons (δ 6.55–8.07 ppm for brominated aryl groups) and exchangeable NH₂ protons (δ 5.72 ppm as broad singlets) .
  • IR : Confirm carbonyl (C=O) stretches at ~1687 cm⁻¹ and NH₂ bending modes at ~3300 cm⁻¹ .
  • Validation : Compare experimental data with computed spectra (e.g., using MOE software) to resolve ambiguities in aromatic regiochemistry .

Q. What substituent effects influence the melting points and solubility of brominated thieno-pyrimidines?

  • Data Analysis :

  • Electron-withdrawing groups (e.g., -Cl, -Br) increase melting points (e.g., 254–256°C for 4d vs. 214–215°C for 4a) due to enhanced crystallinity .
  • Solubility in polar solvents (DMF, DMSO) is improved by amino (-NH₂) and carbonyl (-C=O) groups, while bromine reduces aqueous solubility .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodology :

  • Docking Studies : Use MOE or similar software to simulate interactions with target proteins (e.g., dihydrofolate reductase). Focus on hydrogen bonding between the NH₂ group and active-site residues .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Bromine’s inductive effect may enhance binding affinity .

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Case Study :

  • Issue : Overlapping ¹H NMR signals for aromatic protons in 2-Amino-6-[(aryl)methyl] derivatives .
  • Solution : Use 2D NMR (COSY, HSQC) to assign signals. For example, NOESY can distinguish between para- and meta-substituted aryl groups .
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What strategies improve the selectivity of bromination in thieno-pyrimidine systems?

  • Experimental Design :

  • Direct Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to target electron-rich positions .
  • Indirect Methods : Introduce bromine via Suzuki coupling using pre-functionalized boronic esters, achieving >90% regioselectivity .
  • Challenges : Competing side reactions (e.g., di-bromination) require careful control of equivalents and reaction time .

Q. How do structural modifications at the 7-position impact dihydrofolate reductase (DHFR) inhibition?

  • Pharmacological Evaluation :

  • In Vitro Assays : Measure IC₅₀ values using enzyme inhibition assays. Bromine’s bulkiness may sterically hinder binding, while amino groups enhance hydrogen bonding .
  • Comparative Analysis : Compare with chloro- and fluoro-analogues to assess halogen effects on potency. Fluorine’s electronegativity often improves IC₅₀ by 2–3 fold .

Notes

  • Synthesis Optimization : Prioritize green chemistry approaches (e.g., replacing POCl₃ with less toxic reagents) to enhance safety .
  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst batches) to mitigate variability in yields .

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